molecular formula C8H8O3S B14115825 5-(Cyclopropylthio)furan-2-carboxylic acid

5-(Cyclopropylthio)furan-2-carboxylic acid

Katalognummer: B14115825
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: AKTGANWJIFDLOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Cyclopropylthio)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a cyclopropylthio group at the 5-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C8H8O3S, and it has a molecular weight of 184.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylthio)furan-2-carboxylic acid typically involves the introduction of the cyclopropylthio group to a furan ring followed by carboxylation. One common method involves the reaction of 5-bromo-2-furancarboxylic acid with cyclopropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Cyclopropylthio)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Cyclopropylthio)furan-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Cyclopropylthio)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyclopropylthio group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Cyclopropylthio)furan-2-carboxylic acid is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H8O3S

Molekulargewicht

184.21 g/mol

IUPAC-Name

5-cyclopropylsulfanylfuran-2-carboxylic acid

InChI

InChI=1S/C8H8O3S/c9-8(10)6-3-4-7(11-6)12-5-1-2-5/h3-5H,1-2H2,(H,9,10)

InChI-Schlüssel

AKTGANWJIFDLOS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1SC2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.